molecular formula C14H17ClN4S B12241180 1-(5-Chloro-2-methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

1-(5-Chloro-2-methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine

Cat. No.: B12241180
M. Wt: 308.8 g/mol
InChI Key: GGOVJRDIEGILCQ-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Coupling with Piperazine: The synthesized thiadiazole derivative is then coupled with a piperazine derivative in the presence of a suitable coupling agent such as EDCI or DCC.

    Chlorination and Methylation: The final step involves the chlorination and methylation of the phenyl ring to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
  • 1-(4-Methylphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine
  • 1-(5-Chloro-2-methylphenyl)-4-(1,3,4-thiadiazol-2-yl)piperazine

Uniqueness

1-(5-Chloro-2-methylphenyl)-4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazine is unique due to the specific substitution pattern on the phenyl ring and the presence of both chloro and methyl groups. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C14H17ClN4S

Molecular Weight

308.8 g/mol

IUPAC Name

2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-5-methyl-1,3,4-thiadiazole

InChI

InChI=1S/C14H17ClN4S/c1-10-3-4-12(15)9-13(10)18-5-7-19(8-6-18)14-17-16-11(2)20-14/h3-4,9H,5-8H2,1-2H3

InChI Key

GGOVJRDIEGILCQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C3=NN=C(S3)C

Origin of Product

United States

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